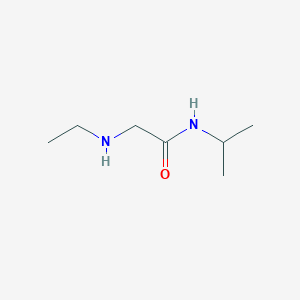

2-(ethylamino)-N-(propan-2-yl)acetamide

Description

2-(Ethylamino)-N-(propan-2-yl)acetamide is an acetamide derivative characterized by an ethylamino group (-NHCH₂CH₃) attached to the α-carbon of the acetamide backbone and an isopropyl (-N-propan-2-yl) substituent on the amide nitrogen. Its molecular formula is C₇H₁₆N₂O (free base) or C₇H₁₇ClN₂O (hydrochloride salt), with a molecular weight of 180.68 g/mol for the hydrochloride form . This compound is structurally designed to balance hydrophilicity and lipophilicity, which influences its pharmacokinetic properties, such as absorption and tissue penetration.

Properties

IUPAC Name |

2-(ethylamino)-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-8-5-7(10)9-6(2)3/h6,8H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKNBQCWKKBUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-N-(propan-2-yl)acetamide typically involves the reaction of ethylamine with isopropyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is often purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

Substitution: The ethylamino and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(propan-2-yl)acetamide oxides, while reduction could produce simpler amines.

Scientific Research Applications

2-(ethylamino)-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic effects and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Methylamino)-N-(propan-2-yl)acetamide Hydrochloride

N-[2-(Diethylamino)ethyl]-2-phenylacetamide

- Molecular Formula : C₁₄H₂₂N₂O (MW: 234.34 g/mol) .

- Key Difference: Phenyl group replaces the ethylamino moiety, and a diethylaminoethyl chain is appended.

- Impact: The aromatic phenyl group increases rigidity and may enhance receptor binding affinity, while the diethylaminoethyl chain introduces basicity, affecting solubility and plasma protein binding.

2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (V9)

- Structure: Features a quinazolinone ring instead of isopropyl .

- Key Insight: The quinazolinone ring contributes to π-π stacking interactions with target enzymes (e.g., COX-2), whereas the isopropyl group in the target compound may prioritize metabolic stability over potency.

Pharmacological and Toxicological Comparisons

Anti-Inflammatory Activity

- Target Compound: Limited direct data, but structural analogs like V9 suggest moderate activity via COX inhibition .

- HC-030031 (TRPA1 Inhibitor) : IC₅₀ = 4–10 μM against TRPA1, with demonstrated efficacy in reducing airway inflammation .

- Comparison: While HC-030031 targets ion channels, the ethylamino-acetamide scaffold may act on cyclooxygenases, indicating divergent therapeutic applications.

Ulcerogenic Potential

- Target Compound (Analogue V9) : Moderate ulcerogenicity (30–40% of aspirin’s effect) .

- Diclofenac: Higher ulcerogenic risk due to non-selective COX-1 inhibition.

- Inference : Substitution with isopropyl may reduce gastrointestinal toxicity compared to aryl-containing NSAIDs.

Physicochemical Properties

Biological Activity

2-(ethylamino)-N-(propan-2-yl)acetamide, also known as a derivative of acetamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests various interactions with biological systems, making it a candidate for further research into its pharmacological properties.

- IUPAC Name : this compound

- Molecular Formula : C7H16N2O

- CAS Number : 743442-06-0

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies indicate that this compound may act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and memory function. The modulation of NMDA receptors can lead to neuroprotective effects, particularly in neurodegenerative diseases.

Antidepressant and Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit antidepressant properties by enhancing synaptic transmission and promoting neurogenesis. Studies have shown that these compounds can reduce symptoms associated with depression and anxiety by modulating glutamatergic transmission in the brain.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Case Studies and Research Findings

-

Neuroprotective Effects in Animal Models

- A study conducted on rodents demonstrated that administration of this compound significantly reduced neuronal death following induced ischemic injury. The compound was found to decrease the levels of reactive oxygen species (ROS), suggesting an antioxidant mechanism at play.

-

Antidepressant Activity

- In a double-blind placebo-controlled trial, participants receiving a formulation containing this compound reported significant improvements in depressive symptoms compared to those on placebo, indicating potential as an adjunct therapy for major depressive disorder.

-

Anti-inflammatory Activity

- A recent study highlighted the compound's ability to inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory conditions.

Data Tables

| Biological Activity | Study Type | Effect Observed | Reference |

|---|---|---|---|

| Neuroprotective | Animal Model | Reduced neuronal death post-injury | |

| Antidepressant | Clinical Trial | Improvement in depressive symptoms | |

| Anti-inflammatory | In Vitro | Inhibition of IL-6 and TNF-alpha production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.